molecular formula C13H16O3 B073642 Ethyl trans-4-ethoxycinnamate CAS No. 1504-69-4

Ethyl trans-4-ethoxycinnamate

Cat. No.: B073642
CAS No.: 1504-69-4
M. Wt: 220.26 g/mol
InChI Key: XFRWZVXVZIQXFI-UHFFFAOYSA-N
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Description

Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include ethyl p-hydroxycinnamate, ethyl p-aminocinnamate, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .

Comparison with Similar Compounds

Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:

    Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.

    Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.

The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .

Properties

CAS No.

1504-69-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-(4-ethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3

InChI Key

XFRWZVXVZIQXFI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC

1504-69-4
75332-46-6

Origin of Product

United States

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